molecular formula C8H11NO4 B12892138 3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate

3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate

Cat. No.: B12892138
M. Wt: 185.18 g/mol
InChI Key: OWPAKPFGTLYBKJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with dimethyl groups and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate typically involves the reaction of 3,3-dimethyl-2,5-dioxopyrrolidin-1-yl acetic acid with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or tetrahydrofuran, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modifying key amino acid residues. It can also interact with cellular pathways, affecting processes like signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acetate: Lacks the dimethyl substitution, resulting in different reactivity and properties.

    3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetic acid: The carboxylic acid form, which has different solubility and reactivity.

    Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: A related compound with a sulfoxide group, used in crosslinking studies.

Uniqueness

3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl) acetate

InChI

InChI=1S/C8H11NO4/c1-5(10)13-9-6(11)4-8(2,3)7(9)12/h4H2,1-3H3

InChI Key

OWPAKPFGTLYBKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(=O)CC(C1=O)(C)C

Origin of Product

United States

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